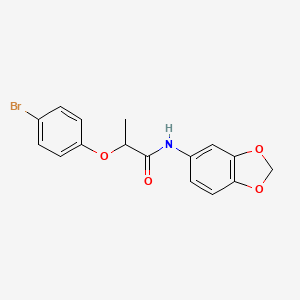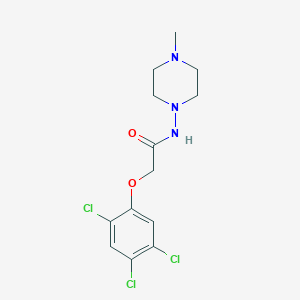![molecular formula C23H31NO3 B4113052 methyl N-[(3-phenyl-1-adamantyl)carbonyl]valinate](/img/structure/B4113052.png)
methyl N-[(3-phenyl-1-adamantyl)carbonyl]valinate
Vue d'ensemble
Description
Methyl N-[(3-phenyl-1-adamantyl)carbonyl]valinate, also known as MAV, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Mécanisme D'action
The exact mechanism of action of methyl N-[(3-phenyl-1-adamantyl)carbonyl]valinate is not fully understood. However, studies have suggested that it may work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. Additionally, this compound has been shown to modulate the expression of various genes involved in inflammation and cancer, further supporting its potential therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation and pain, as well as inhibit tumor growth. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl N-[(3-phenyl-1-adamantyl)carbonyl]valinate in lab experiments is its specificity for COX-2 inhibition, which can help to reduce off-target effects. Additionally, its synthetic nature allows for precise control over its chemical structure and purity. However, one limitation of using this compound in lab experiments is its relatively low water solubility, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on methyl N-[(3-phenyl-1-adamantyl)carbonyl]valinate. One area of interest is its potential as a cancer treatment, particularly in combination with other anticancer agents. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications in pain and inflammation-related disorders. Finally, there is a need for the development of more water-soluble derivatives of this compound to improve its suitability for use in various experimental settings.
Applications De Recherche Scientifique
Methyl N-[(3-phenyl-1-adamantyl)carbonyl]valinate has been studied for its potential applications in drug discovery and development. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has been found to have antitumor activity, indicating its potential as a cancer treatment.
Propriétés
IUPAC Name |
methyl 3-methyl-2-[(3-phenyladamantane-1-carbonyl)amino]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO3/c1-15(2)19(20(25)27-3)24-21(26)23-12-16-9-17(13-23)11-22(10-16,14-23)18-7-5-4-6-8-18/h4-8,15-17,19H,9-14H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPORGYYEHRWUMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C12CC3CC(C1)CC(C3)(C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[1-(4-bromophenoxy)ethyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B4112972.png)
![1-[2-(4-bromophenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4112974.png)
![2-(4-chloro-2-methyl-5-{[(4-pyridinylmethyl)amino]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4113002.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4113005.png)
![N-isobutyl-4-({[(4-methylphenyl)thio]acetyl}amino)benzamide](/img/structure/B4113012.png)
![3-(4-morpholinylsulfonyl)-N-phenyl-4-[4-(2-pyridinyl)-1-piperazinyl]benzamide](/img/structure/B4113016.png)
![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis[2-(3,4-dimethoxyphenyl)acetamide]](/img/structure/B4113017.png)
![ethyl 2-({2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4113024.png)
![N-(3-chlorophenyl)-4-{[(3-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4113026.png)
![N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B4113038.png)
![N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B4113046.png)

![N-(4-bromophenyl)-3-[(2-chloro-6-nitrophenyl)thio]propanamide](/img/structure/B4113058.png)
